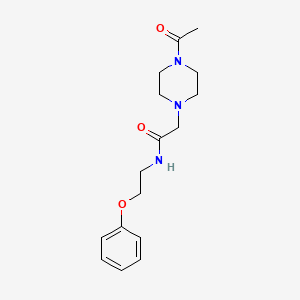
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyridin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyridin-1-yl)acetamide, also known as DPI-3290, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用机制
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyridin-1-yl)acetamide works by binding to the MDM2 protein, which is responsible for regulating the activity of the tumor suppressor protein p53. By inhibiting the activity of MDM2, this compound can increase the levels of p53 in cancer cells, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of the HIV-1 integrase enzyme, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth. This compound has also been shown to increase the levels of p53 in cancer cells, which can lead to the activation of other tumor suppressor genes. In addition, this compound has been shown to inhibit the replication of the HIV-1 virus, leading to a decrease in viral load.
实验室实验的优点和局限性
One of the advantages of N-(2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyridin-1-yl)acetamide is that it is a small molecule inhibitor, which makes it easier to synthesize and study in the laboratory. However, one of the limitations of this compound is that it has low solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to determine the optimal dosage and administration route for this compound in different scientific research applications.
未来方向
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyridin-1-yl)acetamide. One area of research is in the development of more effective drug delivery systems for this compound, which could improve its solubility and bioavailability in vivo. Another area of research is in the study of the potential side effects of this compound, which could help to determine its safety and efficacy in humans. Finally, more studies are needed to determine the optimal dosage and administration route for this compound in different scientific research applications.
合成方法
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyridin-1-yl)acetamide has been reported in several scientific publications. One of the most commonly used methods involves the reaction of 2-oxopyridine-1-acetic acid with 2,3-dihydroinden-5-amine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting product is then treated with acetic anhydride to obtain this compound.
科学研究应用
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyridin-1-yl)acetamide has been studied for its potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by blocking the activity of a protein called MDM2, which is overexpressed in many types of cancer. This compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the treatment of viral infections such as HIV.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15(11-18-9-2-1-6-16(18)20)17-14-8-7-12-4-3-5-13(12)10-14/h1-2,6-10H,3-5,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITHHIKSADZQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-cyclopropylpiperidin-4-yl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7462534.png)
![4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7462549.png)
![3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide](/img/structure/B7462565.png)


![7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7462578.png)
![Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B7462582.png)
![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)

![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)


![5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7462631.png)